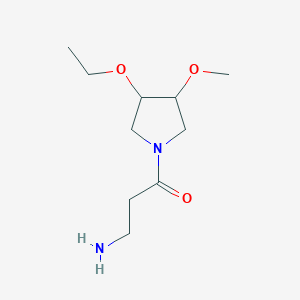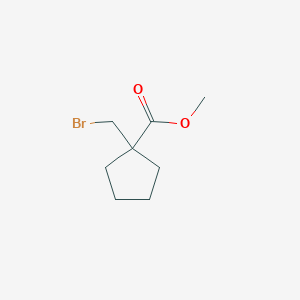
3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Modifications for Safety and Efficiency
One study focused on the structural modifications of a 3-methoxy-2-aminopyridine compound to reduce mutagenicity and drug-drug interactions, highlighting the importance of structural adjustments in enhancing drug safety profiles without specific mention of 3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one but showcasing the approach towards safer drug design (Palmer et al., 2012).
RAFT Polymerization and Phase Behavior Studies
Research on the synthesis and RAFT (reversible addition-fragmentation chain transfer) polymerization of methacrylic monomers containing tertiary amine functional groups, similar in functionality to the target molecule, was conducted. These studies demonstrate the role of such compounds in creating polymers with specific phase behaviors, potentially useful in materials science (Yu & Lowe, 2009).
Antagonists for Osteoporosis Treatment
A study described the synthesis and evaluation of an alpha(v)beta(3) antagonist, showcasing the therapeutic potential of structurally complex molecules in treating conditions like osteoporosis. Although not directly related to the compound of interest, it exemplifies the application of advanced synthetic chemistry in drug development (Hutchinson et al., 2003).
Novel Syntheses of Pyrrolidine Derivatives
A study on the synthesis of N-substituted pyrrolidine derivatives, including triazole rings, presents a methodology that could potentially apply to the synthesis or modification of the compound , emphasizing the diversity of synthetic routes available for modifying pyrrolidine-based structures (Prasad et al., 2021).
Silicon Phthalocyanines for Photodynamic Therapy
Research on the synthesis and properties of new silicon phthalocyanines, which include pyrrolidinyl groups, highlights the application of such compounds in photodynamic therapy, a treatment method for cancer. This demonstrates the broader utility of pyrrolidine derivatives in medicinal applications (Uslan & Sesalan, 2013).
Lipase-Catalyzed Resolution for Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing intermediates like (S)-dapoxetine underscores the relevance of chiral synthesis techniques in pharmaceutical production, showcasing the potential for biocatalysis in refining compounds for specific applications (Torre, Gotor‐Fernández, & Gotor, 2006).
Propiedades
IUPAC Name |
3-amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXMYUHQFJFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)

![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)




![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
